![molecular formula C21H21N3O3S B2550999 N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide CAS No. 893927-56-5](/img/structure/B2550999.png)
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including antidepressant, antihepatotoxic, and antimicrobial activities .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves cyclization reactions and can be achieved through various methods, including the reaction of prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium , cyclization of cyanophenyl acetic acid hydrazide with isothiocyanate , or the ring opening of chromen-4-one with semicarbazide under specific conditions . These methods yield good to excellent yields and are characterized by spectroscopic techniques such as IR, NMR, and Mass spectrometry.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed by X-ray diffraction analysis. The crystal packing is typically stabilized by hydrogen bonds and π-interactions, which contribute to the stability of the molecular structure . Hirshfeld surface analysis and DFT calculations are used to evaluate the intermolecular interactions and energy frameworks, revealing that hydrogen bonding and electrostatic energy contributions are significant .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including intermolecular hydrogen bonding and π-stacking interactions, which are crucial for the formation of supramolecular assemblies . These interactions are not only important for the stability of the compounds but also for their biological activities, as they can influence the binding of the compounds to biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are characterized by their spectroscopic data, which include IR, NMR, and Mass spectra. These compounds often exhibit significant antimicrobial activity against various bacterial and fungal strains . Additionally, some derivatives have shown promising antihepatotoxic activity, which is comparable to standard drugs like silymarin . Theoretical studies, including DFT and molecular docking, are also conducted to predict the behavior of these compounds in biological systems and their potential as pharmaceutical agents .
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Applications
Compounds with structures related to N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. For instance, novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety were prepared using a multi-component cyclo-condensation reaction and showed promising anti-bacterial and antifungal activities. Some of these compounds were also screened for anti-inflammatory activity, indicating their potential use in treating infections and inflammation-related conditions (Kendre, Landge, & Bhusare, 2015).
Antiproliferative and Anticancer Activities
Further research has focused on the antiproliferative and anticancer potential of related compounds. A study involving the synthesis and characterization of some new bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents showed that these compounds had significant activity against hepatocellular carcinoma (HepG2) cell lines. This highlights the potential of these compounds in developing new anticancer therapies (Gomha, Edrees, & Altalbawy, 2016).
Neuroprotective and Anticonvulsant Properties
Additionally, compounds in this class have been evaluated for their neuroprotective and anticonvulsant effects. For example, a series of N-(substituted benzothiazol-2-yl)amides were synthesized and assessed for their anticonvulsant and neuroprotective efficacy. Among these, specific derivatives demonstrated significant protection against seizures in animal models, along with promising neuroprotective effects, by reducing the levels of biomarkers associated with neuronal damage (Hassan, Khan, & Amir, 2012).
Propiedades
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-20(13-7-10-16-8-3-1-4-9-16)22-21-18-14-28(26,27)15-19(18)23-24(21)17-11-5-2-6-12-17/h1-6,8-9,11-12H,7,10,13-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYDUFAIPDEXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

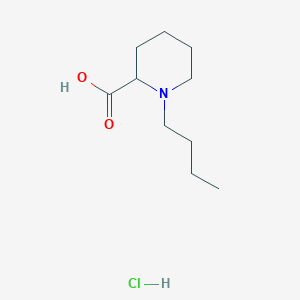
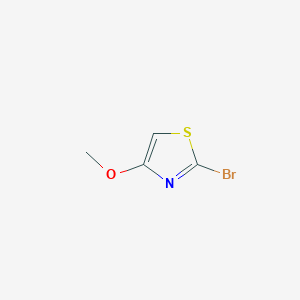
![(1R,5S)-N-cyclopropyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2550920.png)
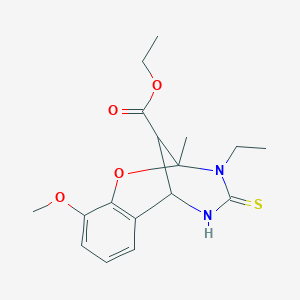
![3-(4-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2550922.png)
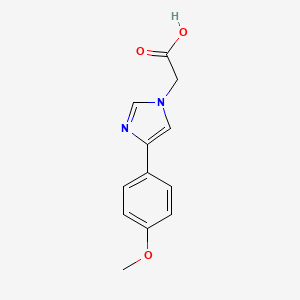
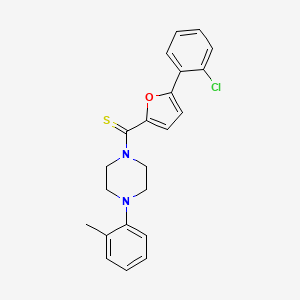

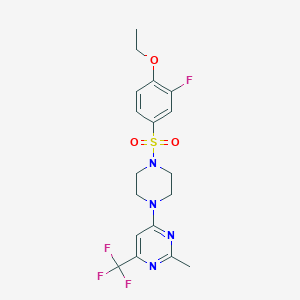

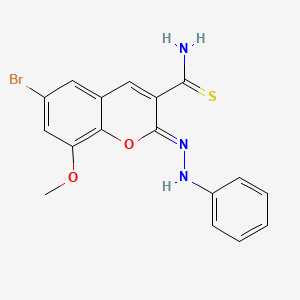

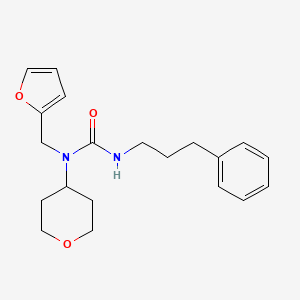
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid](/img/structure/B2550939.png)